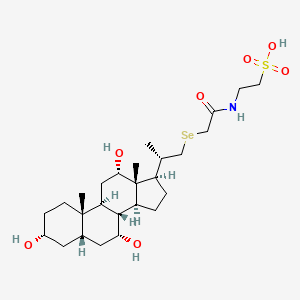
Tauroselcholic acid
説明
Tauroselcholic acid, also known as SeHCAT, is a taurine-conjugated bile acid analog . It is used as a radiopharmaceutical to investigate the enterohepatic circulation of bile salts . When swallowed, the body absorbs SeHCAT like a natural bile acid .
Synthesis Analysis
SeHCAT is synthesized for use as a radiopharmaceutical to investigate in vivo the enterohepatic circulation of bile salts . By incorporating the gamma-emitter 75 Se into the SeHCAT molecule, the retention in the body or the loss of this compound into the feces could be studied easily using a standard gamma camera .Chemical Reactions Analysis
The specific chemical reactions involving Tauroselcholic acid are not well-documented .Physical And Chemical Properties Analysis
Tauroselcholic acid is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats . It occurs as a sodium salt in the bile of mammals . It is a conjugate of cholic acid with taurine . It has unique physico-chemical characteristics including high hydrophilicity and significantly lower octanol/water coefficient .科学的研究の応用
Diagnostic Applications in Bile Acid Diarrhoea
Tauroselcholic acid, particularly in its radiolabelled form tauroselcholic (75selenium) acid (SeHCAT), has been extensively studied for its diagnostic applications in bile acid diarrhoea (BAD) and bile acid malabsorption (BAM). Kurien et al. (2017) highlight that SeHCAT scanning is a powerful tool in diagnosing BAD/BAM, especially in patients with irritable bowel syndrome (IBS-D) and Crohn’s disease without ileal resection. The study emphasizes the economic impact of accurate diagnosis and treatment of these conditions (Kurien, M., Thurgar, E., Davies, A., Akehurst, R., & Andreyev, J. (2017)).
Westwood et al. (2022) conducted a systematic review and cost-effectiveness analysis of SeHCAT for investigating adults with chronic unexplained diarrhoea, finding that the SeHCAT 15% strategy was cost-effective and indicative of a high response rate in treatment (Westwood, M., Ramos, I. C., Armstrong, N., Ryczek, E., Penton, H., Holleman, M., Noake, C., & Al, M. (2022)).
Methodological Advances in SeHCAT Testing
Recent studies have explored improvements in the methodologies of SeHCAT testing. Willson and Meades (2022) suggest that uncollimated gamma camera measurements provide a practical and statistically robust method for SeHCAT retention calculation, potentially offering savings in setup time and reducing the risk of collisions (Willson, T., & Meades, R. (2022)).
Clinical Utilization and Effectiveness
Bhuva et al. (2017) discuss the use of SeHCAT scans in a gastroenterology clinic, highlighting its effectiveness in diagnosing BAM, especially in Crohn’s disease patients. The study also points out the financial benefits of formal diagnosis over blind treatment, noting the poor tolerance and adherence to medications like colestyramine and colesevelam (Bhuva, M., Fayeye, F., Brookes, A., Boston, N., & Harvey, J. (2017)).
Summers et al. (2016) conducted a multicentre survey on the use of SeHCAT for BAM diagnosis in UK hospitals, revealing variations in protocols and a lack of consistent cutoff values for defining abnormal results. This indicates a need for more standardized patient care pathways (Summers, J., Peacock, J., Coker, B., McMillan, V., Ofuya, M., Lewis, C., Keevil, S., Logan, R., Mclaughlin, J., & Reid, F. (2016)).
Recommendations for Future Research
James et al. (2020) present an error analysis of collimated and uncollimated SeHCAT retention measurements using gamma cameras, providing insights for optimizing acquisition times and ensuring reliable SeHCAT studies (James, G., Notghi, A., O’Brien, J., & Thomson, W. (2020)).
Safety and Hazards
特性
IUPAC Name |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]selanylacetyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLWGQJPSGGEI-HZAMXZRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7SSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028204 | |
| Record name | Tauroselcholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tauroselcholic acid | |
CAS RN |
75018-71-2 | |
| Record name | Tauroselcholic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075018712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauroselcholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tauroselcholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAUROSELCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6630PU5ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



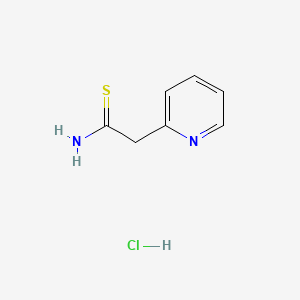

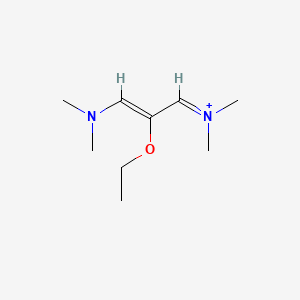
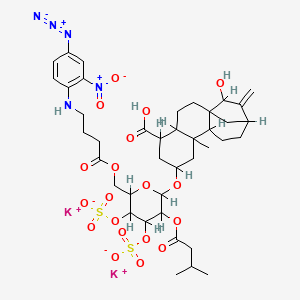
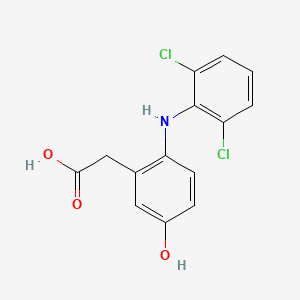

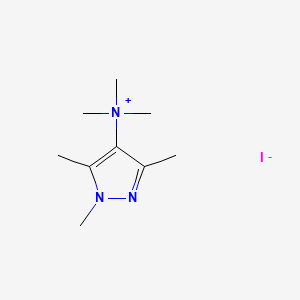

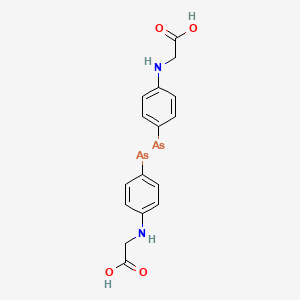
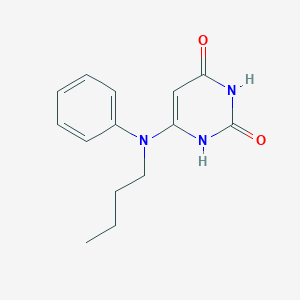

![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
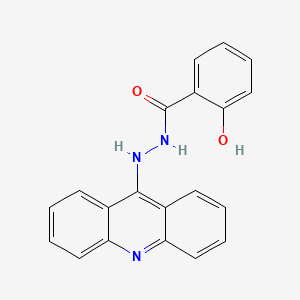
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)